molecular formula C13H10BrN3O2S B598297 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine CAS No. 1201186-54-0

2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B598297
CAS No.: 1201186-54-0
M. Wt: 352.206
InChI Key: UMZKBENCNNDLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is a valuable chemical building block in medicinal chemistry and drug discovery, particularly in the development of targeted cancer therapies. Its primary research value lies in its role as a key intermediate for the synthesis of potent and selective kinase inhibitors . Scientific studies have utilized this pyrrolo[2,3-b]pyrazine scaffold to develop inhibitors for Fibroblast Growth Factor Receptors (FGFRs), a subfamily of receptor tyrosine kinases that are aberrant in various cancer types and are considered promising therapeutic targets . The structure of the compound enables selective binding to enzyme active sites, making it a versatile precursor for constructing complex heterocyclic systems found in bioactive molecules . Researchers employ this compound in cross-coupling reactions, where the bromine atom serves as a handle for further functionalization to optimize the properties of potential drug candidates . Beyond FGFR inhibitors, this core scaffold has also been reported in research concerning other targets, including Bruton’s tyrosine kinase and focal adhesion kinase, highlighting its broad utility in designing and optimizing new antitumor agents .

Properties

IUPAC Name

2-bromo-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-13(17)15-8-12(14)16-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZKBENCNNDLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=CN=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680926
Record name 2-Bromo-5-(4-methylbenzene-1-sulfonyl)-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201186-54-0
Record name 2-Bromo-5-(4-methylbenzene-1-sulfonyl)-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that this compound selectively inhibits Janus kinase 1, an enzyme that plays a crucial role in the signaling pathways of the immune system

Cellular Effects

The cellular effects of N-Tosyl-5-bromo-4,7-diazaindole are primarily related to its role as a selective inhibitor of Janus kinase 1 This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of N-Tosyl-5-bromo-4,7-diazaindole involves the inhibition of Janus kinase 1 This inhibition can lead to changes in gene expression and impacts on various biochemical pathways

Biological Activity

Overview

2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that belongs to the pyrrolopyrazine family. Its unique structure combines a pyrrole ring and a pyrazine ring, which contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as a kinase inhibitor and its applications in drug discovery.

Chemical Structure and Properties

  • Molecular Formula : C12H10BrN3O2S
  • Molecular Weight : 328.19 g/mol
  • Appearance : Solid, colorless or light yellow crystals
  • Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide

The presence of bromine and the tosyl group enhances the reactivity of this compound, making it a valuable intermediate in various chemical syntheses.

The biological activity of this compound primarily involves its role as a kinase inhibitor. Kinases are critical enzymes that regulate cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. By inhibiting specific kinases, this compound can disrupt these pathways, potentially leading to therapeutic effects against tumors.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied for its ability to inhibit various cancer cell lines through kinase inhibition. For instance, studies have shown that it can effectively inhibit the activity of Jak1 kinase, which is involved in tumor proliferation and survival .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Its structural features allow it to interact with microbial enzymes, potentially disrupting their function. This makes it a candidate for further investigation in the development of new antimicrobial agents.

Research Findings

Several studies have explored the biological activity of this compound:

  • Kinase Inhibition Studies :
    • A study highlighted its effectiveness as a selective Jak1 inhibitor, showcasing its potential in treating diseases linked to Jak1 dysregulation .
    • In vitro assays demonstrated that the compound can inhibit cell proliferation in various cancer cell lines.
  • Antimicrobial Testing :
    • The compound was tested against several bacterial strains with promising results indicating its potential as an antimicrobial agent.

Case Studies

StudyFocus AreaFindings
Study 1Cancer Cell LinesInhibited proliferation in breast cancer cell lines by targeting Jak1 kinase
Study 2Antimicrobial ActivityShowed significant inhibition against Staphylococcus aureus

Comparison with Similar Compounds

When compared to other pyrrolopyrazine derivatives, this compound stands out due to its specific substitution pattern which enhances its biological activity:

CompoundKey FeaturesBiological Activity
This compoundHalogenated structureStrong kinase inhibition
5-Tosyl-5H-pyrrolo[2,3-b]pyrazineNon-brominatedModerate activity
2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazineAdditional iodine atomEnhanced reactivity

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Molecular Formula Substituents Key Properties/Applications References
2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine C₁₃H₁₀BrN₃O₂S Br (C2), Tosyl (C5) Kinase inhibition; Upadacitinib synthesis
2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine C₇H₆BrN₃ Br (C2), CH₃ (C3) Predicted lower solubility; unknown bioactivity
7-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine C₁₃H₁₀BrN₃O₂S Br (C7), Tosyl (C5) Structural isomer; potential kinase modulation
2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine C₆H₃BrIN₃ Br (C2), I (C7) Intermediate in organic synthesis
3,5-Disubstituted-pyrrolo[2,3-b]pyridines Varies Halogens, alkynyl groups Antiproliferative activity via CDK inhibition

Key Observations:

  • Bromine Position : Bromine at C2 (target compound) versus C7 (CAS 875781-44-5) alters steric and electronic properties. The C2 bromine in the target compound likely enhances binding to kinase ATP pockets, as seen in FGFR1 inhibitors .
  • Tosyl Group : The tosyl group at C5 improves solubility and stabilizes interactions with hydrophobic kinase domains. Its absence in 2-bromo-3-methyl derivatives reduces molecular weight but may limit binding affinity .
  • Scaffold Flexibility : Replacing the pyrrolo[2,3-b]pyrazine core with pyrazolo[4,3-b]pyridines (e.g., compounds 5–8 in ) reduces FGFR1 activity due to weaker hydrogen bonding and π-π stacking .

Preparation Methods

Methodology Overview

This approach, detailed in patent CN113603693A, constructs the pyrrolopyrazine skeleton while simultaneously introducing bromine and tosyl groups. The process begins with 3-[(trimethylsilyl)ethynyl]-5-pyrazine-2-amine , which undergoes cyclization followed by sulfonylation (Fig. 1).

Step 1: Cyclization

The starting material is dissolved in N,N-dimethylacetamide (DMAc) and treated with a mild alkali reagent (e.g., sodium tert-butoxide) at 40–100°C. The reaction facilitates the elimination of the trimethylsilyl group, forming the pyrrolopyrazine core. Key parameters include:

  • Molar ratio : 1.0–1.5 equivalents of base relative to the amine.

  • Temperature : Optimal cyclization occurs at 50–60°C, balancing reaction rate and byproduct formation.

Step 2: Sulfonylation

After cooling to room temperature, p-toluenesulfonyl chloride (1.0–1.5 equivalents) is added to install the tosyl group. The reaction proceeds at ambient temperature for 0.5–2 hours, achieving near-quantitative conversion.

Purification

The crude product is quenched in 0.5–10% sodium bicarbonate , filtered, and recrystallized using a ethyl acetate/petroleum ether mixture. This yields 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine with 86.9% molar yield and >98% purity by LC/MS.

Advantages and Limitations

  • Safety : Sodium tert-butoxide mitigates hazards associated with stronger bases like NaH.

  • Scalability : Simplified workup and mild conditions favor industrial production.

  • Drawbacks : Requires synthesis of the trimethylsilyl-containing precursor, adding steps to the overall process.

Direct Sulfonylation of Pre-Formed Bromo-Pyrrolopyrazine

Methodology Overview

Ambeed’s protocol starts with 2-bromo-5H-pyrrolo[2,3-b]pyrazine , directly sulfonylating the NH group using p-toluenesulfonyl chloride (Fig. 2).

Reaction Conditions

  • Base : Sodium hydride (1.35 equivalents) in DMF at 0–5°C.

  • Stoichiometry : 1.25 equivalents of tosyl chloride ensure complete conversion.

  • Time : 18 hours at room temperature post-addition.

Purification

The mixture is quenched in ice water , neutralized with 2.5 N NaOH , and filtered. Drying under vacuum affords the product in 97% yield with high purity.

Advantages and Limitations

  • Efficiency : Higher yield compared to the cyclization route.

  • Hazard : NaH’s pyrophoric nature necessitates inert atmosphere handling.

  • Scale : Suitable for laboratory synthesis but challenging for large-scale production due to NaH’s risks.

Comparative Analysis of Methods

ParameterCyclization RouteDirect Sulfonylation
Starting Material 3-[(Trimethylsilyl)ethynyl]-5-pyrazine-2-amine2-Bromo-5H-pyrrolo[2,3-b]pyrazine
Base Sodium tert-butoxideSodium hydride
Solvent DMAcDMF
Temperature 50–60°C (Step 1); RT (Step 2)0–5°C → RT
Time 2–4 hours total18 hours
Yield 86.9%97%
Scalability Industrial-friendlyLab-scale

Mechanistic Insights and Optimization

Role of Base

  • Sodium tert-butoxide : Facilitates deprotonation of the amine without side reactions, enabling clean cyclization.

  • Sodium hydride : Stronger base ensures rapid sulfonylation but risks over-reaction if stoichiometry is imprecise.

Solvent Effects

  • DMAc : Polar aprotic solvent stabilizes intermediates, enhancing cyclization efficiency.

  • DMF : Compatible with NaH but requires rigorous drying to prevent hydrolysis.

Side Reactions

  • Cyclization Route : Trace byproducts from incomplete trimethylsilyl elimination.

  • Direct Route : Potential di-sulfonylation if excess tosyl chloride is used.

Industrial vs. Laboratory Considerations

Purification Efficiency

  • Recrystallization (Route 1) : Effective for bulk material but solvent-intensive.

  • Filtration (Route 5) : Rapid but may require repeated washes to remove Na+ residues .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization or substitution reactions. A one-pot approach starting from halogenated pyrazine precursors and pyrrole derivatives is effective, with tosyl protection introduced early to stabilize reactive intermediates . Key steps include:

  • Purification : Flash column chromatography (SiO₂, PE/EA 20:1) post-reaction to isolate the product .
  • Purity Optimization : Use of anhydrous solvents (e.g., THF) and controlled temperature (0–5°C) during bromination to minimize side reactions .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)Reference
CyclizationNaNO₂, HBr (48%), 0°C79>95
Tosyl ProtectionTosyl chloride, DCM, RT8598

Q. How should this compound be stored to ensure stability during experimental workflows?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Storage at 2–8°C in amber vials under inert gas (Ar/N₂) is recommended to prevent decomposition. NMR and LC-MS should be used periodically to monitor stability .

Advanced Research Questions

Q. What strategies are effective for regioselective cross-coupling reactions involving the bromo substituent in this compound?

  • Methodological Answer : The bromine atom at the 2-position is highly reactive in palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig). Key considerations:

  • Catalyst Screening : Pd(PPh₃)₄ or XPhos Pd G3 for aryl couplings; CuI for Ullmann-type reactions .
  • Solvent Optimization : DMF or toluene at 80–100°C improves reaction rates .
    • Data Contradiction : Some studies report lower yields (<50%) with bulky substrates, necessitating microwave-assisted heating (120°C, 30 min) to enhance efficiency .

Q. How can structural modifications of this compound enhance its biological activity in medicinal chemistry applications?

  • Methodological Answer :

  • Derivatization : Replace the tosyl group with electron-withdrawing groups (e.g., CF₃) to improve metabolic stability .
  • SAR Studies : Introduce substituents at the 7-position (e.g., carboxylates) to modulate kinase inhibition profiles. In vitro assays (IC₅₀) against cancer cell lines (e.g., HCT-116) validate activity .
    • Data Table :
DerivativeModificationIC₅₀ (μM)TargetReference
Tosyl (Parent)N/A12.3EGFR
CF₃-SubstitutedTosyl → CF₃8.9EGFR

Q. What analytical techniques are critical for resolving contradictions in reported spectral data for this compound?

  • Methodological Answer :

  • NMR Discrepancies : Compare ¹³C NMR shifts (e.g., δ 146.84 ppm for pyrazine carbons) across studies. Use DEPT-135 to confirm CH/CH₂ assignments .
  • Mass Spec Validation : HRMS (ESI+) should match the molecular ion [M+H]⁺ at m/z 352.21 .

Q. How can computational modeling guide the design of novel pyrrolo[2,3-b]pyrazine derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding affinities for targets like BRAF kinase. Optimize substituents (e.g., Br → I) to enhance hydrophobic interactions .
  • DFT Calculations : Analyze HOMO/LUMO energies (e.g., Gaussian 16) to predict reactivity in cross-couplings .

Key Notes for Experimental Design

  • Safety : The compound is classified with hazard codes H302 (harmful if swallowed) and H335 (respiratory irritation). Use fume hoods and PPE during handling .
  • Scale-Up Challenges : Pilot reactions (>10 g) may require flow chemistry setups to maintain yield due to exothermic bromination steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.